Compound Description: FR247304 is a novel and potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This compound exhibits strong competitive inhibition of PARP-1 activity with a Ki value of 35 nM []. Research shows that FR247304 protects against reactive oxygen species-induced cell injury in vitro and ischemic brain injury in vivo by preventing PARP activation [].
Relevance: FR247304 shares a significant structural similarity with N-[1-(3-Isopropenylphenyl)-1-methylethyl]-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, specifically the 4-phenyl-3,6-dihydro-1(2H)-pyridine core. This shared core structure suggests potential overlap in their biological targets or mechanisms of action, despite differences in their substituents. You can find more information on this compound in the research paper "A Novel and Potent Poly(ADP-Ribose) Polymerase-1 Inhibitor, FR247304 (5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone), Attenuates Neuronal Damage in in Vitro and in Vivo Models of Cerebral Ischemia" [].
Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating significant antiviral effects against HIV-1 []. It exhibits a pKB value of 8.6 ± 0.07 (95% CI, 8.5 to 8.8) []. While it effectively blocks the binding of chemokine 125I-MIP-1α (CCL3, LD78), it shows ineffective antagonism against 125I-RANTES (CCL5) binding []. Interestingly, 873140 blocks the calcium response triggered by CCR5 activation via CCL5 (RANTES), indicating a distinct divergence between its functional blockade and binding properties [].
Relevance: Although 873140 differs significantly in overall structure from N-[1-(3-Isopropenylphenyl)-1-methylethyl]-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, both compounds are classified as CCR5 antagonists []. This suggests that despite their structural differences, they might interact with similar binding sites or pathways within the CCR5 receptor. For further details, refer to the research article "The CCR5 Receptor-Based Mechanism of Action of 873140, a Potent Allosteric Noncompetitive HIV Entry Inhibitor" [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.